molecular formula C12H13NOS B2366877 3-(Benzo[b]thiophen-3-yl)morpholine CAS No. 1270538-13-0

3-(Benzo[b]thiophen-3-yl)morpholine

Cat. No. B2366877
M. Wt: 219.3
InChI Key: AJYLQTJENHZIBP-NSHDSACASA-N
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Description

“3-(Benzo[b]thiophen-3-yl)morpholine” is a compound that contains a morpholine ring attached to a benzo[b]thiophene group . Benzo[b]thiophenes are a promising class of organosulfur compounds that have served in a broad range of research fields including pharmaceutical sciences and materials chemistry . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through various methods. One such method involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound can be achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of “3-(Benzo[b]thiophen-3-yl)morpholine” would consist of a morpholine ring attached to a benzo[b]thiophene group . The benzo[b]thiophene group is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions involving “3-(Benzo[b]thiophen-3-yl)morpholine” could potentially involve the morpholine ring or the benzo[b]thiophene group. For instance, reactions of aryne intermediates with a variety of sulfides are attractive methods for preparing a wide range of organosulfur compounds .

Future Directions

The future directions for “3-(Benzo[b]thiophen-3-yl)morpholine” could involve further exploration of its potential uses. Given the wide range of properties exhibited by benzo[b]thiophene derivatives, it could potentially be used in a variety of applications, from pharmaceuticals to materials chemistry .

properties

IUPAC Name

(3R)-3-(1-benzothiophen-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-2-4-12-9(3-1)10(8-15-12)11-7-14-6-5-13-11/h1-4,8,11,13H,5-7H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLQTJENHZIBP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(1-benzothiophen-3-yl)morpholine

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